Cas no 82735-70-4 (3-(3-hydroxyphenyl)prop-2-enoic acid)

3-(3-Hydroxyphenyl)prop-2-enoic acid is a hydroxy-substituted cinnamic acid derivative with applications in organic synthesis and pharmaceutical research. Its phenolic hydroxyl group and α,β-unsaturated carboxylic acid functionality make it a versatile intermediate for constructing bioactive molecules, including antioxidants and anti-inflammatory agents. The compound’s conjugated double bond allows for further derivatization via Michael additions or polymerization. Its structural features also contribute to UV-absorbing properties, useful in material science. High purity grades ensure reproducibility in research and industrial processes. The product is typically supplied as a crystalline solid, with stability under recommended storage conditions. Its synthesis and handling follow standard laboratory safety protocols.
3-(3-hydroxyphenyl)prop-2-enoic acid structure
82735-70-4 structure
Product name:3-(3-hydroxyphenyl)prop-2-enoic acid
CAS No:82735-70-4
MF:C9H8O3
MW:164.15800
CID:2803966
PubChem ID:5316112

3-(3-hydroxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-hydroxyphenyl)prop-2-enoic acid
    • trans-3-Hydroxycinnamic acid;3-hydroxy-cis-cinnamic acid;3-Hydroxy-cis-zimtsaeure;
    • cis-3-coumaric acid
    • Cinnamic acid, 3-hydroxy-, cis-
    • DTXSID901270116
    • SCHEMBL10504122
    • CHEBI:47926
    • cis-m-Coumaric acid
    • (Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
    • Q27120851
    • 25429-38-3
    • 2-Propenoic acid, 3-(hydroxyphenyl)-
    • z-3-hydroxycinnamic acid
    • 3-(Hydroxyphenyl)-2-propenoic acid
    • DBA3A1BA-0C36-4544-8E89-DFD7D31558A5
    • (2Z)-3-(3-hydroxyphenyl)acrylic acid
    • 82735-70-4
    • (2Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
    • Inchi: InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4-
    • InChI Key: KKSDGJDHHZEWEP-PLNGDYQASA-N

Computed Properties

  • Exact Mass: 164.04700
  • Monoisotopic Mass: 164.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: 1.49000

3-(3-hydroxyphenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-392844-5.0g
(2Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
82735-70-4
5.0g
$2802.0 2023-03-02
Enamine
EN300-392844-2.5g
(2Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
82735-70-4
2.5g
$2212.0 2023-03-02
Enamine
EN300-392844-10.0g
(2Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
82735-70-4
10.0g
$3524.0 2023-03-02
Enamine
EN300-392844-1.0g
(2Z)-3-(3-hydroxyphenyl)prop-2-enoic acid
82735-70-4
1.0g
$1068.0 2023-03-02

Additional information on 3-(3-hydroxyphenyl)prop-2-enoic acid

3-(3-Hydroxyphenyl)Prop-2-Enoic Acid: A Comprehensive Overview

3-(3-Hydroxyphenyl)prop-2-enoic acid, also known by its CAS number 82735-70-4, is a naturally occurring compound with significant biological activity. This compound belongs to the class of phenolic acids, which are widely distributed in plants and exhibit various health benefits. Recent studies have highlighted its potential in the fields of pharmacology, nutraceuticals, and cosmeceuticals due to its antioxidant, anti-inflammatory, and antimicrobial properties.

The chemical structure of 3-(3-hydroxyphenyl)prop-2-enoic acid consists of a phenolic ring substituted with a hydroxyl group at the 3-position and a propenoic acid moiety. This unique structure contributes to its ability to interact with cellular pathways involved in oxidative stress and inflammation. Researchers have demonstrated that this compound can scavenge free radicals, making it a promising candidate for preventing chronic diseases associated with oxidative damage.

In terms of synthesis, 82735-70-4 can be derived from various natural sources, including certain species of plants such as Rubus coreanus and Vaccinium myrtillus. Recent advancements in green chemistry have enabled the development of more sustainable methods for its extraction and purification. These methods not only enhance the yield but also reduce environmental impact, aligning with current trends toward eco-friendly practices in the pharmaceutical industry.

The biological activities of 3-(3-hydroxyphenyl)prop-2-enoic acid have been extensively studied. For instance, a 2021 study published in the Nutrients journal revealed its potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has shown potential in modulating lipid metabolism, which could be beneficial for managing conditions like obesity and hyperlipidemia.

In the cosmetics industry, 82735-70-4 has gained attention for its skin protective properties. A 2022 study conducted by researchers at the University of Tokyo demonstrated that this compound can enhance skin barrier function and reduce transepidermal water loss (TEWL), making it a valuable ingredient in moisturizing products. Furthermore, its ability to inhibit melanin synthesis suggests its application in whitening cosmetics.

The pharmacokinetics and bioavailability of 3-(3-hydroxyphenyl)prop-2-enoic acid are critical factors for its therapeutic potential. Recent research indicates that this compound exhibits moderate absorption when administered orally, with peak plasma concentrations achieved within 1–2 hours. However, further studies are needed to optimize its delivery systems to improve bioavailability and efficacy.

In conclusion, 82735-70-4, or 3-(3-hydroxyphenyl)prop-2-enoic acid, is a multifaceted compound with diverse applications across various industries. Its antioxidant, anti-inflammatory, and skin protective properties make it a valuable asset in both therapeutic and cosmetic formulations. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in promoting human health and well-being.

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